molecular formula C17H12N2O5 B5283365 4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid

Cat. No.: B5283365
M. Wt: 324.29 g/mol
InChI Key: JHYSGISOKNPWCK-ZSOIEALJSA-N
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Description

4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by its unique structure, which includes a cyano group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-methoxybenzaldehyde: This compound shares the cyano and methoxy groups but lacks the nitro group and the extended conjugated system.

    4-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid: Similar structure but without the cyano group.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-methoxy-5-nitrophenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-24-16-7-6-15(19(22)23)9-13(16)8-14(10-18)11-2-4-12(5-3-11)17(20)21/h2-9H,1H3,(H,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYSGISOKNPWCK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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